molecular formula C6H11NO4S B1420183 N-(cyclopropylsulfonyl)-beta-alanine CAS No. 1203417-07-5

N-(cyclopropylsulfonyl)-beta-alanine

Cat. No.: B1420183
CAS No.: 1203417-07-5
M. Wt: 193.22 g/mol
InChI Key: AWMOVXRPLCKAOF-UHFFFAOYSA-N
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Description

N-(cyclopropylsulfonyl)-beta-alanine is an organosulfur compound characterized by the presence of a cyclopropylsulfonyl group attached to the beta position of alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylsulfonyl)-beta-alanine typically involves the condensation of cyclopropylsulfonyl chloride with beta-alanine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylsulfonyl)-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, sulfenyl derivatives, and various substituted products. These products can be further utilized in different chemical and biological applications .

Scientific Research Applications

N-(cyclopropylsulfonyl)-beta-alanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(cyclopropylsulfonyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyclopropylsulfonyl)-beta-alanine include:

  • N-(methylsulfonyl)-beta-alanine
  • N-(ethylsulfonyl)-beta-alanine
  • N-(propylsulfonyl)-beta-alanine

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(cyclopropylsulfonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c8-6(9)3-4-7-12(10,11)5-1-2-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMOVXRPLCKAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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